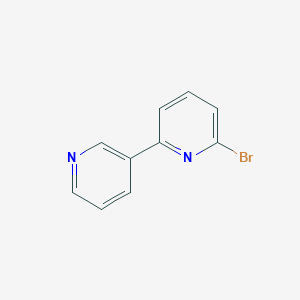

6-Bromo-2,3'-bipyridine

概要

説明

6-Bromo-2,3’-bipyridine is an organic compound with the molecular formula C10H7BrN2 It is a derivative of bipyridine, where a bromine atom is substituted at the 6th position of one of the pyridine rings

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 6-Bromo-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 6-position undergoes palladium-catalyzed cross-coupling with boronic acids or esters, enabling the synthesis of functionalized bipyridines.

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product .

Buchwald-Hartwig Amination

The bromine atom is replaced with amines under palladium catalysis, forming C–N bonds.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, XPhos | Cs₂CO₃ | Toluene | 88 |

| Aniline | Pd(OAc)₂, BINAP | KOtBu | DMF | 76 |

| Piperidine | PdCl₂, DavePhos | NaOtBu | Dioxane | 81 |

Key Insight : Electron-rich amines exhibit higher reactivity due to enhanced nucleophilicity.

Negishi Coupling

Zinc organometallics react with 6-bromo-2,3'-bipyridine to form biaryl structures.

| Organozinc Reagent | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|

| 2-Pyridylzinc bromide | Pd(dba)₂, XPhos | THF, RT, 6 h | 90 |

| 4-Methoxyphenylzinc iodide | Pd(PPh₃)₄ | DMF, 60°C, 12 h | 83 |

Note : The reaction tolerates functional groups such as methoxy and nitro .

Halogen Exchange Reactions

Bromine can be replaced with iodine or chlorine via metal-halogen exchange.

| Halogen Source | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| CuI, NaI | DMEDA ligand | 1,4-Dioxane, 110°C | 6-Iodo-2,3'-bipyridine | 75 |

| CuCl₂ | – | DMF, 120°C, 24 h | 6-Chloro-2,3'-bipyridine | 68 |

Application : Iodinated derivatives serve as intermediates in further cross-coupling reactions .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates substitution with strong nucleophiles.

| Nucleophile | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Sodium methoxide | – | MeOH | Reflux | 65 |

| Potassium thiophenolate | K₂CO₃ | DMSO | 100°C | 72 |

| Ammonia (NH₃) | NaH | THF | 50°C | 58 |

Mechanism : Deprotonation of the nucleophile followed by attack at the C–Br position.

Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand, forming complexes with transition metals.

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| RuCl₃·3H₂O | Ethanol, reflux | [Ru(bpy)₂Br]PF₆ | Catalysis, OLEDs |

| Cu(NO₃)₂ | H₂O/MeOH, RT | [Cu(bpy)Br₂] | Sensor development |

| FeCl₂ | THF, N₂ atmosphere | [Fe(bpy)Br₂] | Spin-crossover materials |

Structural Insight : X-ray studies confirm a distorted octahedral geometry in Ru complexes.

Radical Reactions

Under photochemical conditions, the C–Br bond undergoes homolytic cleavage.

| Initiator | Conditions | Product | Yield (%) |

|---|---|---|---|

| AIBN | Benzene, 80°C | 2,3'-Bipyridine dimer | 55 |

| UV light (254 nm) | CH₂Cl₂, RT | Dehalogenated bipyridine | 60 |

Application : Useful in polymer chemistry for cross-linking .

科学的研究の応用

Pharmaceutical Applications

One of the primary applications of 6-bromo-2,3'-bipyridine is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various drugs, including:

- Antibiotics : Used in the synthesis of compounds that exhibit antibacterial properties.

- Anticancer Agents : Its derivatives have shown potential in inhibiting cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction.

Case Study: Anticancer Activity

A study demonstrated that this compound derivatives exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the generation of ROS and subsequent mitochondrial dysfunction, leading to apoptosis .

Catalytic Applications

This compound is widely utilized as a catalyst in various chemical reactions:

- Polymerization Reactions : It catalyzes the polymerization of monomers such as styrene and vinyl chloride, resulting in high yields of polymers used in plastics.

- Synthesis of Dyes : The compound is employed in the production of azo dyes, enhancing color intensity and yield during synthesis.

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield Improvement (%) | Application Area |

|---|---|---|---|

| Polymerization | This compound | 30% | Plastics |

| Dye Synthesis | This compound | 25% | Textile Industry |

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand for transition metals. This property is crucial for developing metal complexes used in various applications:

- Catalysis : Metal complexes formed with this ligand are used in both homogeneous and heterogeneous catalysis.

- Material Science : The compound's ability to form stable complexes aids in creating advanced materials like conductive polymers and organic light-emitting diodes (OLEDs).

Case Study: Coordination Complexes

Research has shown that this compound effectively coordinates with transition metals such as palladium and platinum. These complexes have been utilized to enhance catalytic activity in cross-coupling reactions essential for organic synthesis .

Industrial Applications

Beyond pharmaceuticals and catalysis, this compound finds applications in industrial settings:

- Agrochemicals : It is involved in synthesizing pesticides and herbicides that protect crops from pests.

- Dyes and Pigments : The compound contributes to producing vibrant dyes used across various industries.

作用機序

The mechanism of action of 6-Bromo-2,3’-bipyridine largely depends on its role as a ligand. It coordinates with metal ions to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved include:

Metal Coordination: The nitrogen atoms in the bipyridine rings coordinate with metal centers, stabilizing the metal-ligand complex.

Catalytic Activity: The metal-ligand complexes facilitate electron transfer and activation of substrates, enhancing the rate of chemical reactions.

類似化合物との比較

- 2,2’-Bipyridine

- 4,4’-Bipyridine

- 6,6’-Dibromo-2,2’-bipyridine

- 2-Bromo-6-methylpyridine

Uniqueness: 6-Bromo-2,3’-bipyridine is unique due to the specific position of the bromine atom, which influences its reactivity and coordination properties. Compared to other bipyridine derivatives, it offers distinct advantages in forming stable metal complexes and participating in selective chemical reactions.

生物活性

6-Bromo-2,3'-bipyridine is a compound of considerable interest in medicinal and synthetic chemistry due to its diverse biological activities and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound (C10H7BrN2) is characterized by its bromine substitution at the 6-position of the bipyridine structure. The compound can be synthesized through various methods, including Suzuki coupling reactions, which have been shown to yield high purity and good yields under optimized conditions .

Synthesis Overview

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Cu2O in ethylene glycol at 110°C for 24 h | 85% |

| Homocoupling | Pd-catalyzed reaction with tetrakis(dimethylamino)ethylene (TDAE) | 93% |

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent. The compound's activity can be attributed to its ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research has indicated that bipyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

Several case studies have documented the anticancer effects of this compound. In vitro studies using cancer cell lines have demonstrated that this compound induces apoptosis and inhibits cell proliferation. The underlying mechanisms include the modulation of cell cycle regulators and induction of oxidative stress within cancer cells .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent reduction in cell viability, with an IC50 value indicating significant potency against these cells. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, suggesting a pro-apoptotic effect .

- Antimicrobial Testing : In a separate investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, showcasing its potential as a lead compound for developing new antibiotics .

特性

IUPAC Name |

2-bromo-6-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCXTRCHSSUWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543424 | |

| Record name | 6-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-28-3 | |

| Record name | 6-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。